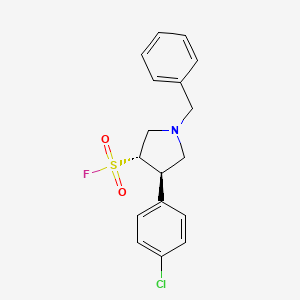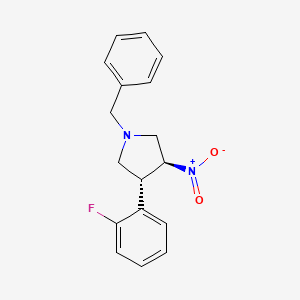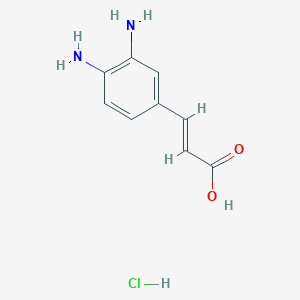
methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride, also known as MCPPA dihydrochloride, is an organic compound with the molecular formula C12H17Cl2N3O2 and a molecular weight of 308.183 g/mol. It is a white crystalline solid that is soluble in polar organic solvents such as methanol and ethanol. MCPPA dihydrochloride is widely used in scientific research as a synthetic intermediate for the production of other compounds and as a reagent in biochemical and physiological studies.
科学研究应用
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in biochemical and physiological studies. It has also been used as a synthetic intermediate for the production of other compounds such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been used in the synthesis of other piperazine derivatives and in the synthesis of peptides.
作用机制
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride has been found to act as a competitive inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters, such as serotonin and dopamine, and is involved in the regulation of mood and behavior. By inhibiting MAO, this compound dihydrochloride is able to increase the levels of these neurotransmitters, which can lead to an antidepressant effect.
Biochemical and Physiological Effects
This compound dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which can lead to an antidepressant effect. Additionally, it has been found to reduce anxiety and improve sleep quality. It has also been found to increase libido and reduce the symptoms of premenstrual syndrome.
实验室实验的优点和局限性
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride has several advantages and limitations for use in lab experiments. One of the main advantages of using this compound dihydrochloride is its low cost and availability. Additionally, it is relatively easy to synthesize and has a high yield. However, it is important to note that this compound dihydrochloride is a potent inhibitor of MAO and should be handled with caution.
未来方向
In the future, methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride could be further studied for its potential applications in the treatment of depression and anxiety disorders. Additionally, it could be used to develop new pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore its potential as a reagent in biochemical and physiological studies. Finally, further studies could be conducted to explore its potential as a synthetic intermediate for the production of other compounds.
合成方法
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride can be synthesized from the reaction of piperazine, 3-chloroacetophenone, and methyl iodide in the presence of a base such as potassium carbonate. This reaction yields a white solid that can be purified by recrystallization from methanol. The overall yield of the reaction is typically around 60%.
属性
IUPAC Name |
methyl 2-(3-chlorophenyl)-2-piperazin-1-ylacetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.2ClH/c1-18-13(17)12(16-7-5-15-6-8-16)10-3-2-4-11(14)9-10;;/h2-4,9,12,15H,5-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETVJKUQWBWNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)

![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)

